3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one
Description
This compound is a synthetic organic molecule featuring a benzo[c]chromen-6-one (coumarin derivative) backbone substituted with a 2,6-dinitro-4-(trifluoromethyl)phenoxy group at position 3 and a methyl group at position 3. The trifluoromethyl (-CF₃) and nitro (-NO₂) substituents are electron-withdrawing groups, which enhance chemical stability and may influence biological activity.
Properties
IUPAC Name |
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N2O7/c1-10-17(7-6-13-12-4-2-3-5-14(12)20(27)33-18(10)13)32-19-15(25(28)29)8-11(21(22,23)24)9-16(19)26(30)31/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQHINYLEWSQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one involves multiple steps, starting with the preparation of the benzo[c]chromen-6-one core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials under controlled conditions. The dinitro-trifluoromethylphenoxy group is then introduced via a nucleophilic substitution reaction, where the phenoxy group is attached to the benzo[c]chromen-6-one core.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. The nitro groups and the trifluoromethyl group play a crucial role in its reactivity and interactions. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several pesticidal and bioactive molecules. Below is a comparative analysis based on the evidence:
Key Findings
Shared Functional Groups : The target compound and ethalfluralin both feature 2,6-dinitro-4-(trifluoromethyl)phenyl moieties, which are associated with herbicidal activity. However, the coumarin core of the target distinguishes it from ethalfluralin’s aniline-based structure, suggesting divergent biological targets .
Bioactivity: Ethalfluralin’s efficacy as a pre-emergent herbicide is well-documented, while the target compound’s coumarin backbone may confer phototoxic or antioxidant properties, common in coumarin derivatives. No direct efficacy data for the target compound is available in the provided evidence.
Synthetic Complexity : The target compound’s coumarin scaffold requires multi-step synthesis, unlike simpler dinitroaniline herbicides. This may limit its commercial viability compared to ethalfluralin, which is widely used in agriculture .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.26 g/mol. The structure features a benzo[c]chromen-6-one core modified with a dinitrophenyl ether group, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H12F3N2O7 |
| Molecular Weight | 410.26 g/mol |
| Density | 1.560 ± 0.06 g/cm³ |
| Boiling Point | 466.7 ± 45.0 °C |
Antitumor Activity
Research has demonstrated that derivatives of benzopyran compounds, particularly those containing dinitro groups, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in human cancer cells through mitochondrial pathways and increase reactive oxygen species (ROS) production .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, the compound was evaluated against several cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- HuTu 80 (duodenal adenocarcinoma)
- HeLa (cervical carcinoma)
The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating potent antitumor effects relative to standard chemotherapeutics like Doxorubicin .
The proposed mechanism of action involves:
- Induction of Apoptosis: The compound triggers intrinsic apoptotic pathways leading to cell death.
- DNA Damage: Similar compounds have been shown to cause single and double-strand breaks in DNA, complicating cellular repair mechanisms and leading to increased cell death .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial activity against various pathogens. A related study highlighted that benzofuroxan derivatives exhibit high fungicidal activity against strains such as Trichophyton mentagrophytes and Staphylococcus aureus, indicating that modifications like those found in this compound could enhance efficacy against resistant strains .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
